N'-(4-methylphenyl)-2-oxopropanehydrazonamide
Description
N’-(4-methylphenyl)-2-oxopropanehydrazonamide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be hydrogen or organic substituents
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N'-(4-methylanilino)-2-oxopropanimidamide |
InChI |
InChI=1S/C10H13N3O/c1-7-3-5-9(6-4-7)12-13-10(11)8(2)14/h3-6,12H,1-2H3,(H2,11,13) |
InChI Key |
JQHBKBYBUIDOOO-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N/N=C(/C(=O)C)\N |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C(=O)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methylphenyl)-2-oxopropanehydrazonamide typically involves the reaction of 4-methylphenylhydrazine with an appropriate ketone or aldehyde. One common method is the condensation reaction between 4-methylphenylhydrazine and acetone under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization.
Industrial Production Methods
Industrial production of N’-(4-methylphenyl)-2-oxopropanehydrazonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-(4-methylphenyl)-2-oxopropanehydrazonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Amines
Substitution: Various substituted hydrazones
Scientific Research Applications
N’-(4-methylphenyl)-2-oxopropanehydrazonamide has several scientific research applications:
Biology: The compound exhibits biological activity and can be used in the development of antimicrobial and anticancer agents.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(4-methylphenyl)-2-oxopropanehydrazonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
N’-(4-methylphenyl)-2-oxopropanehydrazonamide can be compared with other hydrazone derivatives, such as:
- N’-(4-chlorophenyl)-2-oxopropanehydrazonamide
- N’-(4-nitrophenyl)-2-oxopropanehydrazonamide
- N’-(4-methoxyphenyl)-2-oxopropanehydrazonamide
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. N’-(4-methylphenyl)-2-oxopropanehydrazonamide is unique due to the presence of the 4-methylphenyl group, which can enhance its lipophilicity and potentially improve its interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
